5-phenylhexanoic Acid
Overview
Description
5-Phenylhexanoic Acid: is an organic compound with the molecular formula C12H16O2. It is a type of arylalkanoic acid, characterized by a phenyl group attached to a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry and biology.
Mechanism of Action
Target of Action
5-Phenylhexanoic Acid, also known as Benzenehexanoic acid , is an arylalkanoic acid It’s structurally similar compound, 5-phenylpentanoic acid, interacts with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
Phenolic compounds are known to interact with proteins, potentially altering their structure and function .
Biochemical Pathways
For instance, they can be metabolized to yield pyruvic acid, acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.02 , suggesting it may have good bioavailability.
Result of Action
It’s structurally similar compound, 6-phenylhexanoic acid, has been used as a model compound to investigate the effects of chromophore orientation and molecular conformation on surface-enhanced raman scattering based on metal nanostructures .
Biochemical Analysis
Biochemical Properties
5-Phenylhexanoic Acid is known to interact with various enzymes, proteins, and other biomolecules. It is part of the class of phenolic compounds, which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties
Cellular Effects
This compound has been shown to have protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death . It has been suggested that these compounds, including this compound, can prevent the aggregation of certain proteins, thereby protecting cells against ER stress .
Molecular Mechanism
It is known that phenolic compounds, including this compound, can act as nucleophiles, competing with oxygen in certain reactions . This leads to the formation of oximes in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds, including this compound, can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of phenolic compounds. These compounds are known to be biosynthesized by the shikimic acid pathway in plants .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylhexanoic Acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylhexenoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylhexanoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylhexanoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Phenylhexanoic acid derivatives.
Reduction: 5-Phenylhexanol.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
5-Phenylhexanoic Acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific metabolic pathways.
Comparison with Similar Compounds
5-Phenylvaleric Acid: Similar structure but with a shorter carbon chain.
7-Phenylheptanoic Acid: Similar structure but with a longer carbon chain.
4-Phenylbutyric Acid: Similar structure but with a shorter carbon chain.
Uniqueness: 5-Phenylhexanoic Acid is unique due to its specific chain length, which influences its physical and chemical properties. This makes it particularly useful in studies involving surface-enhanced Raman scattering and metabolic pathway investigations.
Properties
IUPAC Name |
5-phenylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGOCTGYZKLPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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